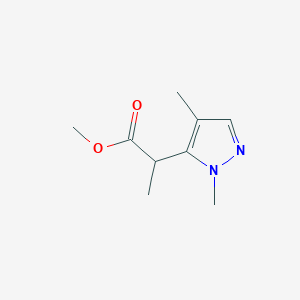

Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate

Description

Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate is a methyl ester derivative featuring a pyrazole ring substituted with methyl groups at the 1- and 4-positions.

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

methyl 2-(2,4-dimethylpyrazol-3-yl)propanoate |

InChI |

InChI=1S/C9H14N2O2/c1-6-5-10-11(3)8(6)7(2)9(12)13-4/h5,7H,1-4H3 |

InChI Key |

DLASKGZCLCGVSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)C)C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Core

The core pyrazole structure, 1,4-dimethyl-1H-pyrazol-5-yl , can be synthesized via cyclocondensation reactions involving hydrazines and β-dicarbonyl compounds:

Hydrazine Derivative Formation:

The synthesis often begins with hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds, such as chalcones or related intermediates, through cyclization processes. For example, the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones can lead to the desired pyrazole ring.Cyclocondensation with β-Dicarbonyls:

A common route involves the reaction of hydrazines with β-ketoesters or β-diketones, such as methyl acetoacetate, under reflux conditions in solvents like ethanol or acetic acid. This process yields the pyrazole ring via nucleophilic attack followed by cyclization and dehydration.

Hydrazine derivative + β-ketoester → Pyrazole derivative

Example Data (from literature):

| Step | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Hydrazine hydrate + methyl acetoacetate | Ethanol | Reflux | ~70-80% | |

| 2 | Cyclization to form pyrazole | - | - | - |

Functionalization at the 5-Position

The pyrazole ring is selectively substituted at the 5-position with methyl groups through methylation reactions:

- Methylation:

The methyl groups at the 1 and 4 positions are introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride. This step ensures the formation of 1,4-dimethyl-1H-pyrazol-5-yl .

Pyrazole intermediate + methyl iodide + base → 1,4-dimethyl-1H-pyrazol-5-yl

| Parameter | Typical Value | Reference |

|---|---|---|

| Reagent | Methyl iodide | |

| Base | Potassium carbonate | |

| Solvent | Acetone or DMF |

Preparation of the Propanoate Side Chain

The side chain, propanoate , is introduced via acylation or esterification:

Claisen-Schmidt Condensation:

The key intermediate, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone , is synthesized via condensation of the pyrazole derivative with benzaldehyde derivatives under basic conditions, typically using sodium hydroxide or sodium ethoxide in ethanol or DMF.Esterification to Form Methyl Ester:

The resulting ketone is then esterified with methyl alcohol in the presence of acid catalysts (e.g., sulfuric acid) or via direct methylation using methyl iodide.

Pyrazole derivative + benzaldehyde → Chalcone intermediate

Chalcone + methyl alcohol (acid catalyst) → Methyl ester

| Step | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Pyrazole derivative + benzaldehyde | Ethanol | Reflux | 50-70% | |

| 2 | Esterification with methyl alcohol | Sulfuric acid | Reflux | 60-80% |

Final Assembly of the Target Compound

The last step involves coupling the pyrazole core with the propanoate side chain:

Nucleophilic Substitution or Coupling:

The pyrazole derivative with a suitable leaving group (e.g., halide) reacts with methyl 2-bromo-propanoate or methyl 2-chloro-propanoate under basic conditions (e.g., potassium carbonate in DMF) to form the final compound.Purification:

The product is purified via column chromatography on silica gel, employing solvents such as hexane and ethyl acetate.

Pyrazole derivative + methyl 2-bromo-propanoate → Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Reagent | Methyl 2-bromo-propanoate | |

| Base | Potassium carbonate | |

| Solvent | DMF |

Summary of the Preparation Strategy

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated pyrazoles or other substituted derivatives.

Scientific Research Applications

Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive pyrazoles.

Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This compound may inhibit or activate enzymatic pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Analytical Techniques

- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement, including pyrazole derivatives . The robustness of these tools enables precise determination of bond lengths and angles, critical for comparing steric and electronic effects across analogs.

- NMR Spectroscopy: As demonstrated in , derivatization strategies (e.g., hydrazone formation) and internal standards enhance the accuracy of quantitative NMR for propanoate derivatives.

Biological Activity

Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate is a compound belonging to the pyrazole family, characterized by its unique structural features that contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparisons with similar compounds.

Overview of the Compound

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | methyl 2-(2,4-dimethylpyrazol-3-yl)propanoate |

| InChI Key | DLASKGZCLCGVSN-UHFFFAOYSA-N |

This compound contains a pyrazole ring with methyl substitutions and a propanoate ester group, enhancing its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. This compound may act as an inhibitor or activator of various enzymatic pathways, leading to a range of biological effects .

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been investigated for its potential as an antibiotic adjuvant. In studies involving various bacterial strains, this compound demonstrated promising results in enhancing the efficacy of existing antibiotics against multidrug-resistant (MDR) bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has shown potential in inhibiting inflammatory pathways. Its structural similarities to known anti-inflammatory drugs suggest it could be developed further for therapeutic use .

Other Pharmacological Activities

Apart from antimicrobial and anti-inflammatory effects, this compound has been explored for various other pharmacological activities:

- Antidiabetic Activity: Preliminary studies suggest that certain pyrazole derivatives possess antidiabetic properties by inhibiting α-glucosidase activity .

- Anticancer Potential: The structural framework of pyrazoles has been linked to anticancer activities, with some derivatives showing inhibition of cancer cell proliferation .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to highlight its unique properties:

Case Studies and Research Findings

Several studies have reported on the biological activities of methyl-substituted pyrazoles. For instance:

- Antibacterial Efficacy: A study demonstrated that methyl-substituted pyrazoles significantly inhibited the growth of Staphylococcus aureus and Escherichia coli when used in combination with traditional antibiotics .

- Inflammation Models: In vivo models showed that administration of this compound reduced inflammation markers in induced arthritis models .

- Mechanistic Studies: Docking simulations have revealed that this compound binds effectively to COX enzymes, suggesting a potential mechanism for its anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.